molecular formula C13H20N2O B14791102 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide

Cat. No.: B14791102
M. Wt: 220.31 g/mol
InChI Key: DCHFAJJXEQGGDU-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide is a chiral amide derivative characterized by its stereospecific (S)-configured 1-phenylpropyl group and a methyl-substituted amide nitrogen. Its stereochemistry and substituent arrangement influence its pharmacokinetic properties, such as receptor binding affinity and metabolic stability .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-amino-N-methyl-N-(1-phenylpropyl)propanamide

InChI

InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3

InChI Key

DCHFAJJXEQGGDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-1-phenylpropylamine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its N-methyl, N-((S)-1-phenylpropyl), and primary amino groups. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Amide Nitrogen Amino Group Modifications Ring Systems/Chirality Key Applications Molecular Weight (g/mol)
Target Compound Methyl, (S)-1-phenylpropyl Primary amino Phenyl (S-configuration) Pharmaceutical intermediates ~234.3 (estimated)
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide 3-cycloheptylpropyl Butylamino Indole, cycloheptane CNS drug candidates ~441.6
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide (S)-1-(3-chlorophenyl)ethyl Primary amino 3-Chlorophenyl (S-configuration) Antimicrobial research ~226.7
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide Cyclopropyl, benzyl-pyrrolidinylmethyl Primary amino Pyrrolidine, benzyl (S-configuration) Enzyme inhibitors ~384.5
N-Methyl Propanamide Methyl None None Solvent, industrial synthesis ~87.1
Key Observations :
  • Chirality : The target compound and analogues like and emphasize stereochemistry, which is critical for biological activity. For example, the 3-chlorophenyl group in enhances target specificity but may increase toxicity due to halogenation .
  • Ring Systems : Compounds like incorporate indole and cycloheptane rings, enhancing rigidity and receptor interaction compared to the target’s simpler phenyl group .
  • Industrial vs.

Pharmacological and Industrial Relevance

  • Target Compound: The (S)-1-phenylpropyl group may enhance blood-brain barrier penetration, suggesting CNS applications.
  • Contrasts: N-Methyl Propanamide : Used in polymer synthesis and agrochemicals due to its low molecular weight and solubility. Indole-containing analogue : Potential serotonin receptor modulation due to the indole moiety .

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